
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyethylamino group, and a cyclobutene dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutene dione core.
Substitution: The ethoxy and methoxyethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase, affecting metabolic pathways . Its unique structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with a methylamino group instead of a methoxyethylamino group.
3-Amino-4-(3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino)-cyclobut-3-ene-1,2-dione: Contains a more complex amino group and different alkoxy substituents.
Uniqueness
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
3-ethoxy-4-(2-methoxyethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9-6(7(11)8(9)12)10-4-5-13-2/h10H,3-5H2,1-2H3 |
InChIキー |
BEHXLJDLSYWZMC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C1=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
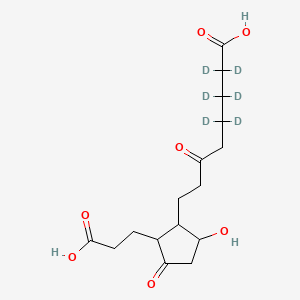
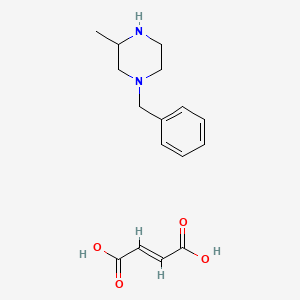



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
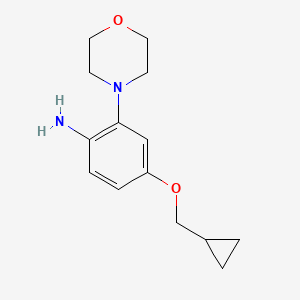
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
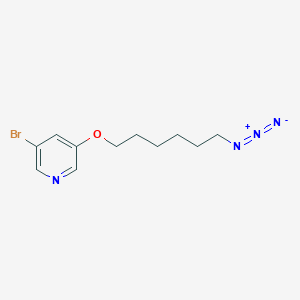
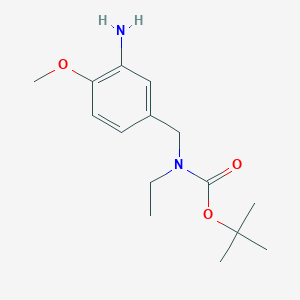

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
